molecular formula C13H12N4OS B1452901 1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-26-2

1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Cat. No.: B1452901
CAS No.: 1105198-26-2
M. Wt: 272.33 g/mol
InChI Key: DPGYPWUATQEQOS-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic aromatic compounds specifically categorized within the pyrazolo[3,4-d]pyridazine family. The compound is identified by the Chemical Abstracts Service registry number 1105198-26-2 and possesses the molecular formula C₁₃H₁₂N₄OS with a molecular weight of 272.33 grams per mole. The systematic nomenclature reflects the complex structural architecture of this molecule, which incorporates multiple functional groups and ring systems that contribute to its distinctive chemical properties.

The structural designation follows International Union of Pure and Applied Chemistry naming conventions, where the core pyrazolo[3,4-d]pyridazine system serves as the fundamental framework. The numbering system begins with the pyrazole ring fused to the pyridazine moiety, creating a bicyclic aromatic heterocycle containing four nitrogen atoms distributed across the two rings. The substitution pattern includes a 2-methoxyphenyl group attached at the 1-position, a methyl group at the 4-position, and a thiol functional group at the 7-position of the heterocyclic core.

The Simplified Molecular Input Line Entry System representation of this compound is documented as SC1=NN=C(C)C2=C1N(C3=CC=CC=C3OC)N=C2, which provides a linear notation describing the molecular connectivity and atomic arrangements. The MDL number MFCD11986591 serves as an additional identifier within chemical databases, facilitating consistent referencing across scientific literature and commercial sources.

Table 1: Basic Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1105198-26-2
Molecular Formula C₁₃H₁₂N₄OS
Molecular Weight 272.33 g/mol
MDL Number MFCD11986591
Purity (Commercial) 95%

Historical Context of Pyrazolo[3,4-d]pyridazine Derivatives

The development of pyrazolo[3,4-d]pyridazine derivatives represents a significant evolution in heterocyclic chemistry research, with foundational work establishing these compounds as valuable scaffolds for various applications. The synthesis of pyrazolo[3,4-d]pyridazine systems has been accomplished through multiple synthetic methodologies, including traditional thermal approaches and modern microwave-assisted techniques. Early research demonstrated that these heterocyclic systems could be formed through unexpected cyclization reactions, as documented in studies where Vilsmeier-Haack reactions led to serendipitous formation of pyrazolo[3,4-d]pyridazin-7-ones rather than the anticipated benzimidazole derivatives.

The historical development of these compounds gained momentum through systematic investigations of their synthetic accessibility and structural diversity. Research efforts have focused on developing versatile synthetic routes that allow for the introduction of various substituents at different positions of the pyrazolo[3,4-d]pyridazine core. The synthesis typically involves the construction of pyrazole carboxylates as intermediates, followed by cyclization reactions to form the fused heterocyclic system. These methodological advances have enabled the preparation of structurally diverse derivatives with varying substitution patterns.

Significant advances in understanding the structure-activity relationships of pyrazolo[3,4-d]pyridazine derivatives emerged from comprehensive synthetic studies that explored the effects of different substituents on molecular properties. Research has demonstrated that subtle structural modifications, such as the introduction of methyl groups at specific positions, can dramatically influence the biological activity and binding characteristics of these compounds. The development of high-affinity adenosine receptor antagonists based on the pyrazolo[3,4-d]pyridazine scaffold exemplifies the importance of precise structural design in achieving desired pharmacological properties.

The evolution of synthetic methodologies for pyrazolo[3,4-d]pyridazine derivatives has also encompassed the development of efficient purification and characterization techniques. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the structural integrity and purity of synthesized compounds. These analytical advances have facilitated the accurate identification and characterization of complex heterocyclic structures, enabling researchers to establish definitive structure-property relationships.

Significance in Heterocyclic Chemistry Research

The significance of this compound and related derivatives in heterocyclic chemistry research extends beyond their synthetic accessibility to encompass their unique structural features and potential applications. The pyrazolo[3,4-d]pyridazine scaffold represents a valuable platform for exploring structure-activity relationships in medicinal chemistry, particularly in the development of compounds with affinity for biological targets such as adenosine receptors. Research has demonstrated that compounds containing this heterocyclic core can exhibit high binding affinity and selectivity for specific receptor subtypes.

The incorporation of thiol functionality at the 7-position of the pyrazolo[3,4-d]pyridazine core introduces additional chemical reactivity that enhances the synthetic utility of these compounds. Thiol groups are known to participate in various chemical transformations, including oxidation reactions to form disulfide bonds and nucleophilic substitution reactions. This functional group versatility enables the development of derivative compounds with modified properties and potential applications in different research areas.

The structural complexity of pyrazolo[3,4-d]pyridazine derivatives has made them attractive targets for investigating novel synthetic methodologies and reaction mechanisms. Recent studies have explored innovative approaches to the synthesis of these heterocyclic systems, including microwave-assisted synthesis that offers advantages in terms of reaction time and product yields. These methodological advances have contributed to the broader understanding of heterocyclic chemistry and have provided efficient routes for accessing structurally diverse compound libraries.

Table 2: Research Applications of Pyrazolo[3,4-d]pyridazine Derivatives

Application Area Specific Focus Key Findings Reference
Adenosine Receptor Research High-affinity antagonists 21 nanomolar affinity for A₁ receptors
Antiviral Research Zika virus inhibition Selective index values greater than 4
Synthetic Methodology Microwave-assisted synthesis Reduced reaction times, improved yields
Structure-Activity Studies Substitution pattern effects Position-dependent activity profiles

The research significance of these compounds is further emphasized by their potential applications in antiviral research, where pyrazolo[3,4-d]pyridazine-7-one derivatives have demonstrated activity against viral pathogens including Zika virus. These findings highlight the versatility of the pyrazolo[3,4-d]pyridazine scaffold and its potential for development as a platform for therapeutic compound discovery. The systematic investigation of structure-activity relationships within this chemical class continues to provide valuable insights into the molecular determinants of biological activity and selectivity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-9-7-14-17(12(9)13(19)16-15-8)10-5-3-4-6-11(10)18-2/h3-7H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGYPWUATQEQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modulation of enzyme activity. Additionally, the pyrazolo[3,4-d]pyridazine core can engage in hydrogen bonding and π-π stacking interactions, which can influence the binding affinity and specificity of the compound towards its biological targets.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades. Additionally, the compound’s interaction with transcription factors can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation. The pyrazolo[3,4-d]pyridazine core can engage in hydrogen bonding and π-π stacking interactions with biomolecules, enhancing the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained modulation of cellular processes, with potential cumulative effects on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cell signaling pathways. At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450s and glutathione S-transferases play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Biological Activity

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer properties. A study evaluated several derivatives, including this compound, against various cancer cell lines such as HeLa and MCF-7. The findings demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis in these cancer cells.

Case Study: Synergistic Effects with Chemotherapy

In a notable case study, the compound was tested in combination with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. Results showed a synergistic effect , enhancing the cytotoxicity compared to either treatment alone. The combination index method confirmed that the compound could significantly improve treatment outcomes in resistant cancer types, particularly those characterized by Claudin-low subtypes .

Antimicrobial Activity

Additionally, pyrazolo[3,4-d]pyridazine derivatives have been studied for their antimicrobial properties. The compound displayed inhibitory effects against various bacterial strains and fungi. For instance, it was found to inhibit the growth of Cytospora sp. and Fusarium oxysporum, highlighting its potential as an antifungal agent .

The mechanism underlying the biological activity of this compound is believed to involve:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through intrinsic pathways involving caspase activation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress and apoptosis .

Pharmacological Profile

Activity Effect Reference
AnticancerInhibits proliferation in cancer cells
AntimicrobialInhibits growth of fungi and bacteria
Synergistic with DoxorubicinEnhances cytotoxicity in breast cancer cells

Scientific Research Applications

Biological Applications

  • Antifungal Activity : Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit antifungal properties. The compound has shown promising results in inhibiting fungal growth in vitro, making it a candidate for further development as an antifungal agent .
  • Anticancer Potential : Research has demonstrated that compounds similar to 1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote cell death through various pathways .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases. The ability to modulate oxidative stress and inflammation is particularly noteworthy, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antifungal Evaluation

In a study evaluating the antifungal efficacy of various pyrazolo compounds, this compound exhibited significant inhibition against Candida species at low concentrations. This finding supports its potential use as a therapeutic agent in fungal infections .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that the compound could inhibit proliferation and induce apoptosis in breast cancer cells. The study highlighted the compound's ability to target specific signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Position 1: The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to the 4-fluorophenyl (electron-withdrawing) in or phenyl (neutral) in . Position 4: Methyl vs. Position 7: The thiol group is conserved across analogs, suggesting its critical role in reactivity or hydrogen bonding .

Commercial Availability and Research Utility

  • Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19 in ) are structurally distinct but highlight the prevalence of methoxyphenyl motifs in medicinal chemistry .

Preparation Methods

Formation of the Pyrazolo[3,4-d]pyridazine Core

The key initial step in the synthesis is the construction of the fused pyrazolo[3,4-d]pyridazine ring system. This typically involves cyclization reactions of appropriately substituted precursors:

  • Cyclization Strategy: The pyrazolo[3,4-d]pyridazine core is formed by intramolecular cyclization of hydrazine derivatives with suitable keto or aldehyde functionalities. The reaction conditions are carefully controlled to favor ring closure and formation of the heterocyclic system.

  • Typical Conditions: Cyclization is often carried out under reflux in polar aprotic solvents or ethanol, sometimes in the presence of acid catalysts to promote ring formation.

  • Substituent Introduction: The 2-methoxyphenyl group at the 1-position and the 4-methyl group are introduced either via the starting materials or through substitution reactions post-cyclization.

This step is crucial as it sets the framework for subsequent functionalization and determines the regiochemistry of the final compound.

Introduction of the Thiol Group at the 7-Position

The thiol substitution at the 7-position of the pyrazolo[3,4-d]pyridazine ring is typically achieved through nucleophilic substitution or thiolation reactions:

  • Thioether Formation: The pyrazolo[3,4-d]pyridazine core bearing a leaving group (such as a halogen) at the 7-position is reacted with a thiol or thiolate anion to introduce the sulfur atom.

  • Reaction Conditions: This step is usually performed under mild basic conditions to generate the thiolate nucleophile, often in polar solvents like DMF or ethanol, at moderate temperatures.

  • Purification: The resulting thiol or thioether derivatives are purified by recrystallization or chromatographic techniques to ensure high purity.

Multi-Step Synthesis Overview and Optimization

The overall synthetic route for 1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol involves:

Step Description Key Reagents/Conditions Yield Range (%) Notes
1 Preparation of substituted hydrazine Hydrazine derivatives, substituted aldehydes/ketones 70–85 Formation of pyrazole ring
2 Cyclization to pyrazolo[3,4-d]pyridazine core Reflux in ethanol or DMF, acid catalyst 65–80 Core heterocycle formation
3 Thiol substitution at 7-position Thiol or thiolate nucleophile, base, polar solvent 60–75 Introduction of thiol group
4 Purification and recrystallization Chromatography or recrystallization Ensures high purity

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential to maximize yields and purity.

Summary Table of Preparation Methods

Preparation Aspect Method Details References
Core Formation Cyclization of hydrazine derivatives with keto/aldehyde precursors under reflux in ethanol or DMF
Thiol Introduction Nucleophilic substitution of halogenated intermediate with thiol/thiolate under basic conditions
Reaction Optimization Use of acetic acid or DMF as solvent; oxygen atmosphere to improve yield; temperature control at ~130 °C
Purification Recrystallization and chromatographic purification to obtain pure compound
Structural Confirmation X-ray crystallography and NMR spectroscopy

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Answer:
Optimization involves selecting efficient coupling reagents and protecting groups for the thiol moiety. For pyrazolo-pyridazine cores, cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux (e.g., in ethanol or DMF) is common. For example, highlights the use of phosphorus oxychloride for cyclization at 120°C to form pyrazole-oxadiazole hybrids. To enhance purity, column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring intermediates via TLC and adjusting stoichiometry of reactive groups (e.g., methoxyphenyl and methyl substituents) can mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular weight (e.g., C₁₃H₁₂N₄O₂S).
  • X-ray Crystallography : Use SHELX programs ( ) for single-crystal refinement. For thiol-containing analogs, ensure cryogenic data collection to minimize radiation damage. demonstrates successful refinement of pyrazolo-oxazine derivatives with R-factors <0.05 using SHELXL .

Basic: How do solubility properties influence experimental design for biological assays?

Answer:
The thiol group and aromatic system confer limited aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) for in vitro assays, as in , where A-770041 (a pyrazolo-pyrimidine analog) was tested in CTV-1 leukemia cells. For in vivo studies, use PEG-400 or cyclodextrin-based vehicles. Solubility in organic solvents (e.g., DCM, methanol) facilitates synthetic steps but requires removal via rotary evaporation .

Advanced: How can computational modeling predict binding affinity to kinase targets?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase domains (e.g., Src-family kinases) can identify key interactions. reports A-770041’s IC₅₀ for Lck inhibition (1.3 nM), suggesting the methoxyphenyl group may occupy hydrophobic pockets. MD simulations (AMBER/CHARMM) assess stability of hydrogen bonds (e.g., thiol with catalytic lysine). Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Advanced: How to resolve contradictions in reported biological activities of analogs?

Answer:
Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data to positive controls (e.g., staurosporine) and validate via orthogonal methods (e.g., Western blot for phosphorylation inhibition). notes A-770041’s IC₅₀ variation (224 nM in CTV-1 cells vs. 1.3 nM in enzymatic assays), highlighting cell permeability as a confounder. Use structure-activity relationship (SAR) studies to isolate substituent effects .

Advanced: How does the thiol group influence stability under physiological conditions?

Answer:
The thiol (-SH) is prone to oxidation, forming disulfide dimers. Stabilize with antioxidants (e.g., BHT) in storage buffers. For in vitro assays, work under inert atmospheres (N₂/Ar). notes that pyrazole-thiols decompose under strong oxidants, releasing SO₂. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and adjust pH to 6–8 to minimize reactivity .

Methodological: What are best practices for handling and storage?

Answer:

  • Storage : -20°C under argon in amber vials. Lyophilization enhances shelf life.
  • Handling : Use gloveboxes for air-sensitive steps. recommends PPE (nitrile gloves, safety goggles) and fume hoods for synthesis.
  • Waste Disposal : Quench thiols with oxidizing agents (e.g., NaOCl) before disposal .

Methodological: How to design in vitro kinase inhibition assays?

Answer:

  • Enzymatic Assays : Use recombinant kinases (e.g., Lck, Src) with ATP concentrations near Km (e.g., 10 µM). Monitor phosphorylation via fluorescent ADP-Glo™ ( ).
  • Cellular Assays : Treat cells (e.g., Jurkat T-cells) for 24–48 hrs, then lyse and quantify phospho-tyrosine via ELISA. Include controls for cytotoxicity (MTT assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.